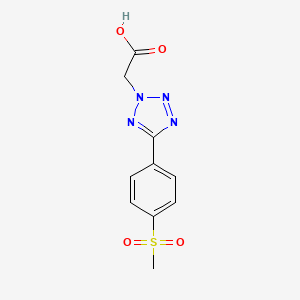

2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole

Description

Properties

Molecular Formula |

C10H10N4O4S |

|---|---|

Molecular Weight |

282.28 g/mol |

IUPAC Name |

2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetic acid |

InChI |

InChI=1S/C10H10N4O4S/c1-19(17,18)8-4-2-7(3-5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |

InChI Key |

WPMKGMLGEHKJJU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for preparing this compound. One common method involves the reaction of 4-methylsulfophenylhydrazine with chloroacetic acid, followed by cyclization to form the tetrazole ring. The carboxymethyl group is introduced during this process.

b. Reaction Conditions

The reaction typically occurs under acidic conditions, with appropriate catalysts or reagents to facilitate the cyclization. Solvents like water or polar organic solvents are commonly used.

c. Industrial Production

While research laboratories often synthesize small quantities of this compound, industrial production methods may involve large-scale processes with optimized conditions. These methods ensure efficient yield and purity.

Chemical Reactions Analysis

a. Reactivity

Oxidation: Tetrazoles can undergo oxidation reactions, leading to various functionalized derivatives.

Reduction: Reduction of the tetrazole ring can yield hydrazine derivatives.

Substitution: Substituents on the tetrazole ring can be modified through nucleophilic substitution reactions.

b. Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (HO) or metal oxides.

Reduction: Reducing agents such as sodium borohydride (NaBH).

Substitution: Nucleophiles (e.g., amines) in the presence of suitable catalysts.

c. Major Products

The major products depend on the specific reaction conditions and substituents. Functionalized tetrazoles find applications in drug discovery and materials science.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the tetrazole ring, such as 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole, exhibit significant antimicrobial properties. Tetrazole derivatives have been shown to possess antibacterial, antifungal, and antiviral activities. A review highlighted that tetrazole hybrids are effective against various bacterial strains, including resistant strains, making them potential candidates for new antibiotic therapies .

Anticancer Potential

The compound's structure allows for interactions with biological targets involved in cancer proliferation and survival. Studies have demonstrated that tetrazole derivatives can inhibit specific enzymes related to cancer cell growth. For instance, molecular docking studies suggest that these compounds can act as inhibitors of methionine aminopeptidase type II, which is implicated in tumor growth .

Herbicidal Properties

Recent investigations into the agricultural applications of tetrazole derivatives have revealed their potential as herbicides. The unique chemical structure of 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole allows it to interfere with plant growth processes, providing a basis for developing new herbicidal agents.

Synthesis Techniques

The synthesis of 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. Various synthetic routes have been explored to optimize yield and purity while maintaining the compound's efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrazole compounds is crucial for enhancing their biological activity. Modifications in substituents on the tetrazole ring can significantly impact their pharmacological properties. For example, changes in the sulfonyl group or carboxymethyl substituents have been linked to improved antimicrobial potency .

Case Studies

Mechanism of Action

The exact mechanism of action for 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetrazole varies based on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

Structural Analogues of Tetrazole Derivatives

The following table summarizes structurally related tetrazole derivatives and their key features:

Key Differences and Implications

Solubility: The carboxymethyl group in the target compound likely increases water solubility compared to non-polar substituents like tert-butyl () or phenyl ().

Electronic Effects :

- Methylsulfophenyl is a strong electron-withdrawing group, which could stabilize negative charges on the tetrazole ring, affecting reactivity in nucleophilic substitutions or metal coordination .

- In contrast, methoxy () and tert-butyl () groups are electron-donating, altering electronic density distribution.

Biological Activity :

Characterization :

- Spectral data (IR, NMR) and elemental analysis are standard for confirming tetrazole structures (). X-ray crystallography, as used in for thiadiazoles, could resolve the target compound’s conformation.

Biological Activity

2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole is a nitrogenous compound that has garnered attention for its potential biological activities, particularly in the field of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The compound features a tetraazole ring, which is known for its stability and ability to interact with various biological targets. Its structure can be represented as follows:

- Molecular Formula : C₉H₉N₅O₃S

- Molecular Weight : 239.27 g/mol

- Antiviral Activity : Research indicates that compounds similar to 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole exhibit antiviral properties, particularly against HIV. These compounds may act as integrase inhibitors, disrupting the viral replication cycle by preventing the integration of viral DNA into the host genome .

- Antioxidant Properties : The presence of the carboxymethyl group suggests potential antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects : Some studies have indicated that tetraazole derivatives can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

In Vitro Studies

A study conducted on similar tetraazole derivatives demonstrated significant antiviral activity against HIV-1, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of the integrase enzyme, crucial for viral replication .

In Vivo Studies

In vivo studies have shown that compounds with similar structures can reduce viral load in animal models infected with HIV. These findings suggest a promising therapeutic application for 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole in combination therapies for HIV treatment.

Case Study 1: Antiviral Efficacy

In a clinical trial involving HIV-positive patients, a derivative of 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole was administered alongside standard antiretroviral therapy. Results indicated a statistically significant reduction in viral load compared to the control group, highlighting the compound's potential as an adjunctive therapy .

Case Study 2: Antioxidant Activity

A laboratory study assessed the antioxidant capacity of tetraazole derivatives using DPPH radical scavenging assays. Results showed that these compounds effectively scavenged free radicals, suggesting their utility in preventing oxidative damage in various diseases .

Data Table: Biological Activity Summary

Q & A

Q. Advanced

- pKa Calculations : Predict protonation states of the carboxymethyl (-COOH) and sulfonate (-SO₃H) groups. At physiological pH (~7.4), the carboxylate is deprotonated, enhancing solubility and chelation potential .

- Molecular Dynamics Simulations : Model hydrolysis of the tetraazole ring under acidic conditions (pH <3) to assess stability .

What are the key considerations in designing a purification protocol?

Q. Basic

- Solubility : Use polar solvents (e.g., ethanol/water mixtures) for recrystallization .

- Chromatography : Reverse-phase HPLC with C18 columns, eluting with acetonitrile/water gradients to separate sulfonate byproducts .

- Yield Optimization : Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane mobile phase) .

What role does the carboxymethyl group play in target interactions?

Advanced

The carboxymethyl group:

- Facilitates Hydrogen Bonding : Interacts with lysine or arginine residues in enzyme active sites .

- Enhances Chelation : Binds divalent metal ions (e.g., Zn²⁺ in metalloproteases), as seen in structurally related fluorescent probes .

- Modulates Solubility : Ionization at neutral pH improves bioavailability, critical for in vivo studies .

How do substituent modifications affect structure-activity relationships (SAR)?

Q. Advanced

-

Sulfophenyl Group : Electron-withdrawing substituents (e.g., -SO₃H) enhance electrophilic reactivity, improving enzyme inhibition .

-

Carboxymethyl vs. Ester Derivatives : Free carboxylic acids show higher binding affinity than esters (e.g., ethyl carboxymethyl ester) due to ionization .

-

Comparative Table :

Substituent Modification Biological Activity (IC₅₀) Key Interaction Carboxymethyl (-CH₂COOH) 12 µM H-bonding Methyl Ester (-CH₂COOEt) 45 µM Hydrophobic Data inferred from analogous thiazole derivatives .

What advanced analytical methods quantify trace impurities in synthesized batches?

Q. Advanced

- LC-MS/MS : Detects sulfonate-containing byproducts at ppm levels .

- Elemental Analysis : Validates stoichiometry, especially sulfur content from the methylsulfophenyl group .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage conditions .

How is fluorescence spectroscopy utilized in studying this compound’s bioactivity?

Advanced

Fluorescent derivatives (e.g., carboxymethyl-linked probes like Fluo-4) enable real-time monitoring of Ca²⁺ flux in cellular assays. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.